Einecs 301-758-8

Description

EINECS 301-758-8 refers to Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides, a class of fluorinated surfactants characterized by a quaternary ammonium headgroup and a perfluoroalkenyl chain (C8–14) . These compounds are widely used in industrial applications such as firefighting foams, coatings, and water-repellent textiles due to their exceptional surface-active properties and chemical stability.

Properties

CAS No. |

94042-91-8 |

|---|---|

Molecular Formula |

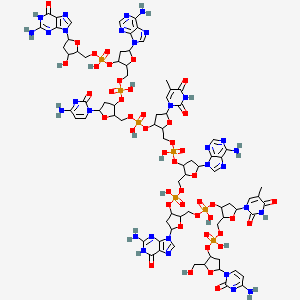

C78H99N30O46P7 |

Molecular Weight |

2409.6 g/mol |

IUPAC Name |

[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C78H99N30O46P7/c1-31-15-103(77(117)99-69(31)111)54-10-36(44(143-54)20-134-156(121,122)148-34-8-52(140-41(34)17-109)101-5-3-49(79)93-75(101)115)151-159(127,128)139-24-48-40(14-58(147-48)108-30-92-62-68(108)96-74(84)98-72(62)114)154-161(131,132)138-23-47-39(13-57(146-47)106-28-90-60-64(82)86-26-88-66(60)106)153-160(129,130)136-21-45-37(11-55(144-45)104-16-32(2)70(112)100-78(104)118)150-158(125,126)135-19-43-35(9-53(142-43)102-6-4-50(80)94-76(102)116)149-157(123,124)137-22-46-38(12-56(145-46)105-27-89-59-63(81)85-25-87-65(59)105)152-155(119,120)133-18-42-33(110)7-51(141-42)107-29-91-61-67(107)95-73(83)97-71(61)113/h3-6,15-16,25-30,33-48,51-58,109-110H,7-14,17-24H2,1-2H3,(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H2,79,93,115)(H2,80,94,116)(H2,81,85,87)(H2,82,86,88)(H,99,111,117)(H,100,112,118)(H3,83,95,97,113)(H3,84,96,98,114) |

InChI Key |

CVECNEYIMWEZGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=O)(O)OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 301-758-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .

Scientific Research Applications

Einecs 301-758-8 has several scientific research applications across different fields:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to understand its effects on different biological systems.

Medicine: Research may explore its potential therapeutic applications or its role in drug development.

Industry: It is utilized in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of Einecs 301-758-8 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Selection of Similar Compounds

Two structurally related compounds were selected for comparison:

EINECS 91081-09-3 : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides (identical core structure but unspecified chain-length variations).

EINECS 92129-34-5 : Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-C8-14-b-alkenyl), Me sulfates (sulfate counterion instead of chloride) .

Comparative Data Table

| Property | EINECS 301-758-8 | EINECS 91081-09-3 | EINECS 92129-34-5 |

|---|---|---|---|

| Chemical Class | Fluorinated quaternary ammonium chloride | Fluorinated quaternary ammonium chloride | Fluorinated quaternary ammonium sulfate |

| Perfluoro Chain | C8–14 alkenyl | C8–14 alkenyl (unspecified isomerism) | C8–14 alkenyl (β-position isomerism) |

| Counterion | Chloride (Cl⁻) | Chloride (Cl⁻) | Methyl sulfate (CH₃OSO₃⁻) |

| Molecular Weight | ~500–700 g/mol (estimated) | ~500–700 g/mol (estimated) | ~550–750 g/mol (estimated) |

| Solubility | High in polar solvents (e.g., water) | Similar to 301-758-8 | Reduced solubility due to bulkier sulfate |

| Applications | Firefighting foams, coatings | Industrial surfactants | Textile treatments, emulsifiers |

| Environmental Impact | Persistent, bioaccumulative | Similar persistence | Higher mobility in aqueous environments |

Key Findings

Structural Influence on Solubility :

- The sulfate counterion in EINECS 92129-34-5 reduces water solubility compared to chloride-based analogs due to increased ionic size and charge delocalization .

- Chain-length variations (C8–14) in EINECS 91081-09-3 may alter surface activity but retain similar environmental persistence .

Functional Differences :

- This compound is preferred in firefighting foams for its rapid film-forming ability, while EINECS 92129-34-5 is utilized in textile treatments due to its compatibility with hydrophobic substrates .

Regulatory Considerations :

- All three compounds exhibit persistence in environmental matrices, but the sulfate variant (EINECS 92129-34-5) shows faster degradation in aerobic soils compared to chloride analogs .

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of experimental procedures involving Einecs 301-758-8?

- Methodological Answer: Document all experimental steps in detail, including equipment specifications (e.g., temperature, pressure), reagent purity, and procedural modifications. Reference established protocols from peer-reviewed literature and validate methods using control experiments. For novel methods, provide raw data and supplementary materials to enable replication .

Q. What are best practices for conducting a systematic literature review on this compound?

- Methodological Answer: Use academic databases (e.g., PubMed, Web of Science) with Boolean operators to combine keywords like "this compound," "synthesis," and "characterization." Apply inclusion/exclusion criteria to filter studies by relevance (e.g., publication date ≥2000, peer-reviewed journals). Organize findings using reference management tools and critically evaluate sources for bias or methodological flaws .

Q. How should researchers validate the identity of this compound using spectroscopic techniques?

- Methodological Answer: Compare experimental NMR, IR, or mass spectrometry data with published reference spectra. Cross-validate results using orthogonal methods (e.g., X-ray crystallography for structural confirmation) and report deviations. Ensure sample purity through chromatography (e.g., HPLC) and include calibration curves for quantitative analysis .

Q. What steps are critical for maintaining data integrity during experimental data collection?

- Methodological Answer: Implement audit trails for raw data, use electronic lab notebooks with timestamped entries, and include open-ended questions in surveys to detect fraudulent responses. Replicate experiments independently and perform statistical outlier analysis to identify anomalies .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral or reactivity data for this compound?

- Methodological Answer: Conduct meta-analyses of conflicting studies to identify variables (e.g., solvent polarity, temperature). Use computational modeling (e.g., DFT calculations) to predict behavior under disputed conditions. Collaborate with independent labs to reproduce results and publish corrigenda if systematic errors are identified .

Q. How can advanced statistical methods optimize the synthesis yield of this compound?

- Methodological Answer: Apply response surface methodology (RSM) or factorial design to identify critical parameters (e.g., catalyst concentration, reaction time). Use ANOVA to assess the significance of variable interactions and build predictive models. Validate optimization with three independent batches and report confidence intervals .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

- Methodological Answer: Simulate environmental conditions (e.g., UV exposure, pH variations) in controlled chambers. Use isotope labeling to track degradation products via LC-MS. Perform longitudinal studies to assess time-dependent changes and employ kinetic models (e.g., first-order decay) to extrapolate half-lives .

Q. How can researchers mitigate bias in toxicological assessments of this compound?

- Methodological Answer: Use double-blind protocols for in vivo studies and randomize treatment groups. Pre-register hypotheses on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known). Include negative controls and validate assays with known reference compounds .

Methodological Considerations

- Data Presentation: Follow journal guidelines (e.g., ACS, RSC) for figures and tables. Include error bars, statistical significance indicators (e.g., p-values), and detailed captions. Submit large datasets as supplementary materials .

- Ethical Compliance: Obtain ethics approval for human/animal studies and document informed consent processes. Disclose funding sources and potential conflicts of interest .

- Collaborative Research: Use version-control software (e.g., Git) for shared documents and define authorship criteria early to avoid disputes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.